1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene
Overview
Description
Styrene N-phenylmaleimide is a copolymer formed by the polymerization of styrene and N-phenylmaleimide. This compound is known for its remarkable thermal resistance properties due to the presence of a five-membered ring and N-aryl substituted structure in N-phenylmaleimide . The copolymerization of styrene with N-phenylmaleimide enhances the structural stiffness and stability of the resulting material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene copolymer involves the following steps :
Synthesis of N-phenylmaleimide: Aniline is gradually added to a heat-treated maleic anhydride mixture, followed by reflux dehydration, layering, alkali neutralization, and washing to obtain N-phenylmaleimide.
Copolymerization: Styrene is directly added to the N-phenylmaleimide, and an initiator along with an organic solvent is gradually introduced to obtain the high molecular weight this compound copolymer.
Industrial Production Methods
In industrial settings, the copolymerization of styrene and N-phenylmaleimide can be carried out using a rare earth catalyst system in a solvent at temperatures ranging from 40-60°C for 4-6 hours . The reaction is stopped using an ethanol solution containing hydrochloric acid, and the copolymer is precipitated, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Styrene N-phenylmaleimide undergoes various chemical reactions, including:
Copolymerization: It can copolymerize with other vinyl monomers such as butadiene, isobutene, and vinyl ether.
Free Radical Polymerization: It can also copolymerize with electron-accepting monomers like methyl methacrylate and methyl acrylate through free radical polymerization.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include copolymers with improved thermal resistance and structural stability .
Scientific Research Applications
Styrene N-phenylmaleimide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene exerts its effects involves the copolymerization of styrene and N-phenylmaleimide, resulting in a material with enhanced thermal resistance and structural stability . The presence of the five-membered ring and N-aryl substituted structure in N-phenylmaleimide contributes to the high glass transition temperature and excellent heat resistance of the copolymer .
Comparison with Similar Compounds
Similar Compounds
N-phenylmaleimide: Similar in structure but lacks the copolymerization with styrene.
Maleic anhydride: Another compound used in copolymerization reactions but with different properties.
Methyl methacrylate: Often used in free radical polymerization with N-phenylmaleimide.
Uniqueness
Styrene N-phenylmaleimide is unique due to its combination of styrene and N-phenylmaleimide, resulting in a copolymer with superior thermal resistance and structural stability compared to other similar compounds .
Properties
CAS No. |
26316-43-8 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-phenylpyrrole-2,5-dione;styrene |
InChI |
InChI=1S/C10H7NO2.C8H8/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h1-7H;2-7H,1H2 |
InChI Key |
QDOXQIRWYQMOKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Related CAS |
26316-43-8 115794-14-4 |
Origin of Product |
United States |
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